molecular formula C20H30N2O2 B11987950 N'-(4-(Allyloxy)benzylidene)decanohydrazide CAS No. 303083-31-0

N'-(4-(Allyloxy)benzylidene)decanohydrazide

Cat. No.: B11987950
CAS No.: 303083-31-0
M. Wt: 330.5 g/mol
InChI Key: CEADKKKZWMDTPF-HEHNFIMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Allyloxy)benzylidene)decanohydrazide typically involves the condensation reaction between 4-(allyloxy)benzaldehyde and decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Allyloxy)benzylidene)decanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’-(4-(Allyloxy)benzylidene)decanohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the development of new materials and coatings

Mechanism of Action

The mechanism of action of N’-(4-(Allyloxy)benzylidene)decanohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. For example, it may inhibit urease activity, which is crucial for its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-(Allyloxy)benzylidene)decanohydrazide is unique due to its specific allyloxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

303083-31-0

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]decanamide

InChI

InChI=1S/C20H30N2O2/c1-3-5-6-7-8-9-10-11-20(23)22-21-17-18-12-14-19(15-13-18)24-16-4-2/h4,12-15,17H,2-3,5-11,16H2,1H3,(H,22,23)/b21-17+

InChI Key

CEADKKKZWMDTPF-HEHNFIMWSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC=C

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC=C

Origin of Product

United States

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